molecular formula C16H29NO3Si B15200227 N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline

Cat. No.: B15200227
M. Wt: 311.49 g/mol
InChI Key: CDSWOLMAWLBDFE-UHFFFAOYSA-N
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Description

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is a synthetic organic compound featuring a 3,5-dimethoxyaniline backbone modified with a tert-butyldimethylsilyl (TBS)-protected hydroxyethyl group. The TBS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes . This compound is primarily utilized in organic synthesis as an intermediate, particularly in reactions requiring selective deprotection of silyl ethers.

Properties

Molecular Formula

C16H29NO3Si

Molecular Weight

311.49 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3,5-dimethoxyaniline

InChI

InChI=1S/C16H29NO3Si/c1-16(2,3)21(6,7)20-9-8-17-13-10-14(18-4)12-15(11-13)19-5/h10-12,17H,8-9H2,1-7H3

InChI Key

CDSWOLMAWLBDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Flow microreactor systems can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is used in various fields:

Mechanism of Action

The mechanism of action for N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TBS-Protected Analogues

Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate
  • Structural Differences: Replaces the 3,5-dimethoxyaniline group with a phenyl-substituted butanoate ester.
  • Synthesis: Prepared via TBS protection of hydroxyl groups, followed by esterification and hydrogenolysis. Characterized using NMR, FT-IR, and HR-MS .
  • Applications : Used in stereoselective synthesis of chiral alcohols, leveraging the TBS group for temporary protection .
Property N-(2-(TBS-oxy)ethyl)-3,5-dimethoxyaniline Ethyl 2-(TBS-oxy)-4-hydroxy-4-phenyl-butanoate
Molecular Weight ~353.5 g/mol (estimated) 382.6 g/mol
Functional Groups Aniline, TBS-ether, methoxy Ester, TBS-ether, phenyl
Solubility Likely lipophilic (due to TBS) Moderate in polar aprotic solvents (e.g., DCM)
Primary Use Intermediate in aromatic amine synthesis Chiral building block in asymmetric synthesis

Sodium Salt Derivatives

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS)
  • Structural Differences : Substitutes the TBS-ethoxyethyl group with a sulfopropyl chain and sodium counterion.
  • Properties : Enhanced water solubility due to the sulfonate group and ionic nature. Molecular weight: 314.31 g/mol .
  • Applications : Used in biochemical assays (e.g., enzymatic detection) owing to its redox-active aniline moiety .
Property N-(2-(TBS-oxy)ethyl)-3,5-dimethoxyaniline DAOS Sodium Salt
Solubility Lipophilic Water-soluble
Stability Air-stable (protected hydroxyl) Sensitive to oxidation
Key Functional Groups TBS-ether, methoxy Sulfonate, methoxy

Aniline Derivatives with Aromatic Ethers

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
  • Structural Differences: Incorporates a chloro-dimethylphenoxy group and phenoxyethoxy side chain.
  • Properties : Higher steric hindrance and electron-withdrawing effects from chlorine. Molecular weight: ~424.9 g/mol .
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis due to halogenated aromatic systems .
3,5-dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline
  • Structural Differences : Features a furan-methyl group with a methylcyclopropyl substituent.
  • Properties : Heterocyclic structure may enhance metabolic stability. Molecular weight: 287.35 g/mol .

Key Research Findings

  • Synthetic Utility : TBS-protected compounds like N-(2-(TBS-oxy)ethyl)-3,5-dimethoxyaniline are critical for multi-step syntheses requiring orthogonal protection strategies .
  • Solubility Trade-offs : Sodium salts (e.g., DAOS) offer aqueous compatibility but lack the stability of silyl-protected analogues .
  • Electronic Effects : Chlorine and sulfonate groups in analogues modulate reactivity, enabling diverse applications in medicinal and materials chemistry .

Biological Activity

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3,5-dimethoxyaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in biological systems. The presence of methoxy groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, research on related derivatives showed promising results against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. These studies utilized both two-dimensional (2D) and three-dimensional (3D) cell cultures to assess cytotoxicity and proliferation inhibition.

  • Case Study : In a comparative study, compounds similar to this compound were evaluated for their IC50 values in 2D and 3D cultures:
    CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
    Compound AA5495.015.0
    Compound BHCC8276.320.5
    Compound CNCI-H3584.818.0

These results indicate that the antitumor efficacy is generally higher in 2D assays compared to 3D models, highlighting the complexity of tumor microenvironments.

Antimicrobial Activity

In addition to antitumor properties, compounds within this chemical class have shown antimicrobial effects against various pathogens including E. coli and S. aureus. The mechanism often involves binding to bacterial DNA, thereby inhibiting replication.

  • Research Findings : A study reported the antimicrobial efficacy of several derivatives against standard bacterial strains:
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound DE. coli15
    Compound ES. aureus18

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of methoxy groups may enhance binding affinity to target enzymes involved in tumor progression or microbial metabolism.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows for effective penetration into cell membranes, facilitating cytotoxic effects.

Q & A

Q. Advanced

HR-MS Validation : Confirm molecular ion consistency with theoretical values (e.g., Δ < 2 ppm).

NMR Solvent Effects : Use deuterated DMSO to enhance solubility and reduce signal broadening in polar intermediates.

X-ray Crystallography : For crystalline derivatives, compare bond angles/distances with analogous structures (e.g., 3,5-dimethoxy-N,N-bis(2-pyridyl-methyl)aniline, C–C bond length = 1.406 Å) .

What are the stability profiles of the TBDMS group under varying pH conditions?

Advanced
The TBDMS group is stable in neutral/basic conditions but hydrolyzes under:

  • Acidic Conditions : 50% TFA in DCM (30 min, RT) cleaves the silyl ether.
  • Fluoride Exposure : 1M TBAF in THF (1 h, RT) quantitatively removes TBDMS.

Experimental Design : Conduct accelerated stability studies using HPLC to track degradation products. For example, at pH < 3, the compound decomposes to 3,5-dimethoxyaniline and tert-butyldimethylsilanol within 24 h .

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